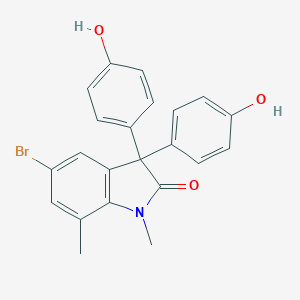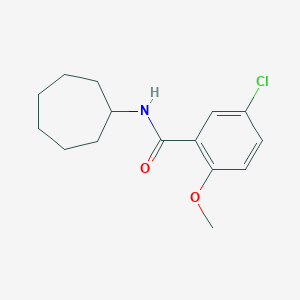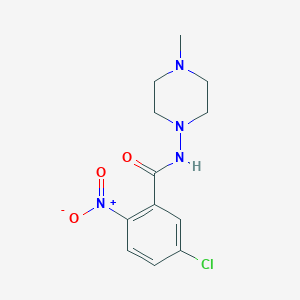![molecular formula C27H32N2O3 B331951 10-acetyl-11-(4-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331951.png)
10-acetyl-11-(4-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-acetyl-11-(4-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, hypnotic, and anticonvulsant properties. This particular compound is notable for its unique structural features, which include a butoxyphenyl group and a dimethyl-tetrahydrobenzo[b][1,4]benzodiazepinone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-acetyl-11-(4-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of aminobenzophenones with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like acetic acid and catalysts such as sodium acetate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient and consistent synthesis of benzodiazepines, including our compound of interest, by optimizing reaction conditions and minimizing waste .
化学反应分析
Types of Reactions
10-acetyl-11-(4-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reductions, halogenated compounds for substitutions, and oxidizing agents like potassium permanganate for oxidations. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
科学研究应用
10-acetyl-11-(4-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to its pharmacological effects on biological systems.
Medicine: It has potential therapeutic applications due to its benzodiazepine core, which is known for its anxiolytic and anticonvulsant properties.
Industry: It is used in the development of new pharmaceuticals and chemical processes
作用机制
The mechanism of action of 10-acetyl-11-(4-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA (gamma-aminobutyric acid) receptors. This interaction enhances GABA binding activity, leading to its anxiolytic and anticonvulsant effects .
相似化合物的比较
Similar Compounds
Similar compounds include other benzodiazepines such as diazepam, alprazolam, and lorazepam. These compounds share a common benzodiazepine core but differ in their substituent groups, which influence their pharmacological profiles .
Uniqueness
What sets 10-acetyl-11-(4-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its unique structural features, such as the butoxyphenyl group and the dimethyl-tetrahydrobenzo[b][1,4]benzodiazepinone core.
属性
分子式 |
C27H32N2O3 |
|---|---|
分子量 |
432.6 g/mol |
IUPAC 名称 |
5-acetyl-6-(4-butoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H32N2O3/c1-5-6-15-32-20-13-11-19(12-14-20)26-25-22(16-27(3,4)17-24(25)31)28-21-9-7-8-10-23(21)29(26)18(2)30/h7-14,26,28H,5-6,15-17H2,1-4H3 |
InChI 键 |
IZGYIPCECYBTOM-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B331872.png)
![5-(3,4-Dimethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B331873.png)
![2-(4-fluorophenyl)-4-([1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]{4-nitrophenyl}methyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B331876.png)

![(5Z)-2-(4-bromoanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B331879.png)
![5-(2-Bromo-5-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B331881.png)
![ethyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331882.png)

![isopropyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331885.png)
![Methyl 2-({[2-(2-furyl)-4-quinolinyl]carbonyl}amino)-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331886.png)
![Diethyl 3-methyl-5-[(5-methyl-2-furoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B331888.png)
![N,N-diethyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B331889.png)
![propyl 2-{[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331890.png)

